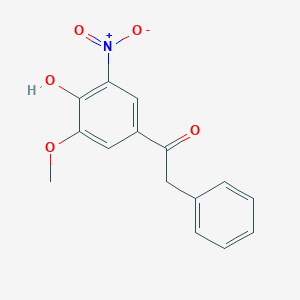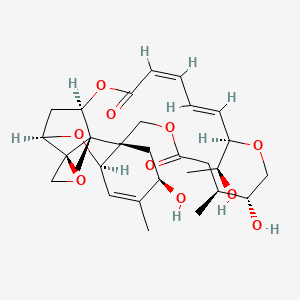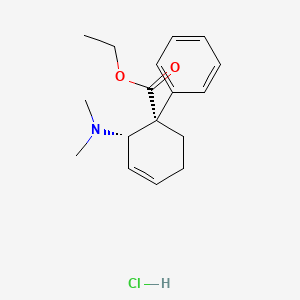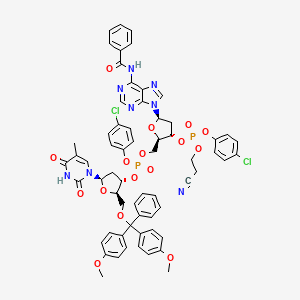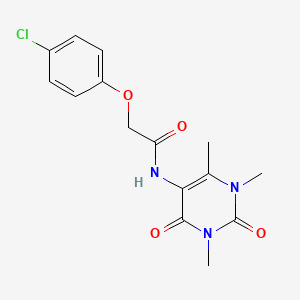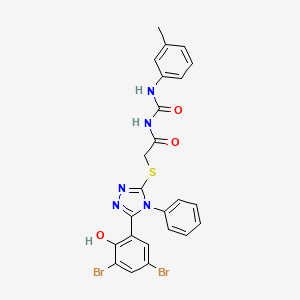
Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the benzothiophene core, followed by the introduction of the carboxylic acid group and subsequent functionalization to introduce the tetrahydro and hydroxypropoxy groups. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different chemical properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Applications De Recherche Scientifique
Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. The compound’s unique structure allows it to modulate these targets effectively, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene-2-carboxylic acid: A simpler analog without the tetrahydro and hydroxypropoxy groups.
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl and ethylamine moieties but lacks the benzothiophene core.
Propranolol: A beta-blocker with a similar hydroxypropoxy group but different overall structure.
Uniqueness
Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-hydroxypropoxy)-, hydrochloride is unique due to its combination of a benzothiophene core with a complex array of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
85462-89-1 |
|---|---|
Formule moléculaire |
C22H30ClNO6S |
Poids moléculaire |
472.0 g/mol |
Nom IUPAC |
3-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C22H29NO6S.ClH/c1-27-17-8-7-14(11-18(17)28-2)9-10-23-12-15(24)13-29-20-16-5-3-4-6-19(16)30-21(20)22(25)26;/h7-8,11,15,23-24H,3-6,9-10,12-13H2,1-2H3,(H,25,26);1H |
Clé InChI |
JUVSCQKAHKHICV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCNCC(COC2=C(SC3=C2CCCC3)C(=O)O)O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


